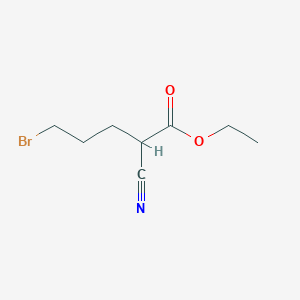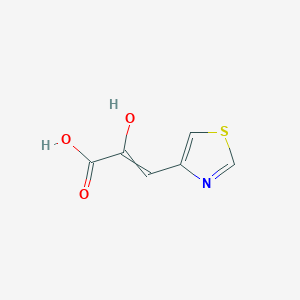
3-Thiophenamine, N-hexyl-N-3-thienyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenamine, N-hexyl-N-3-thienyl-: is an organic compound with the molecular formula C14H19NS2 and a molecular weight of 265.44 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-hexyl-N-3-thienyl- typically involves the reaction of thiophene derivatives with hexylamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of 3-Thiophenamine, N-hexyl-N-3-thienyl- may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiophenamine, N-hexyl-N-3-thienyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophenamine, N-hexyl-N-3-thienyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing compounds and biological molecules.
Industry: Used in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-Thiophenamine, N-hexyl-N-3-thienyl- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The thiophene ring can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- Thiophen-3-amine
- N-Hexyl-N-(3-thienyl)-3-thiophenamine
- 3-Aminothiophene
Uniqueness: 3-Thiophenamine, N-hexyl-N-3-thienyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
394203-42-0 |
|---|---|
Formule moléculaire |
C14H19NS2 |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
N-hexyl-N-thiophen-3-ylthiophen-3-amine |
InChI |
InChI=1S/C14H19NS2/c1-2-3-4-5-8-15(13-6-9-16-11-13)14-7-10-17-12-14/h6-7,9-12H,2-5,8H2,1H3 |
Clé InChI |
UDXNOUAXASOZEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C1=CSC=C1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


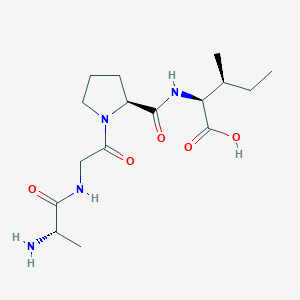
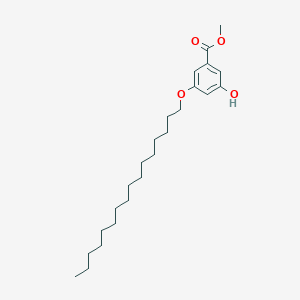
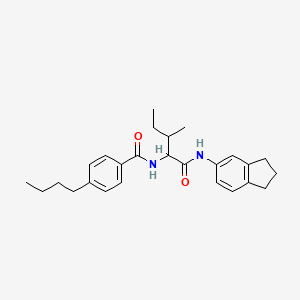
![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

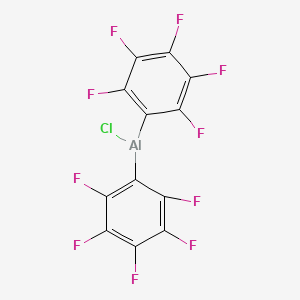
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
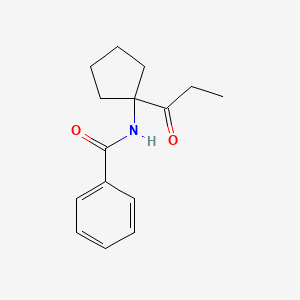

![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

